molecular formula C14H15N3O2S B2712595 2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-3-sulfonamide CAS No. 1340851-96-8

2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-3-sulfonamide

Cat. No.: B2712595
CAS No.: 1340851-96-8
M. Wt: 289.35
InChI Key: ADTSXGPOZOKHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-3-sulfonamide is a complex organic compound that features a combination of indene and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-3-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the indene derivative, followed by its reaction with a sulfonamide precursor. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-4-sulfonamide
  • 2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-2-sulfonamide
  • 2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-3-carboxamide

Uniqueness

2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-3-sulfonamide is unique due to its specific combination of indene and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-ylamino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c15-20(18,19)13-5-2-8-16-14(13)17-12-7-6-10-3-1-4-11(10)9-12/h2,5-9H,1,3-4H2,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTSXGPOZOKHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC3=C(C=CC=N3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.